2-Ethoxy-4,6-difluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,6-difluorophenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, where the hydrogen atoms at positions 4 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,6-difluorophenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Fluorination: The hydrogen atoms at positions 4 and 6 of the phenol ring are replaced by fluorine atoms using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Ethoxylation: The hydrogen atom at position 2 is replaced by an ethoxy group through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large quantities of fluorinating agents to achieve the desired substitution.
Continuous Ethoxylation: Implementing continuous flow reactors for the ethoxylation step to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroquinones.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ethyl iodide, potassium carbonate (K2CO3)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,6-difluorophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4,6-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine.
2-Methoxy-4,6-difluorophenol: Similar structure but with a methoxy group instead of an ethoxy group.
4,6-Difluorophenol: Lacks the ethoxy group, only has fluorine substituents.
Uniqueness: 2-Ethoxy-4,6-difluorophenol is unique due to the presence of both ethoxy and fluorine substituents, which impart distinct chemical properties and reactivity compared to its analogs
Eigenschaften
Molekularformel |
C8H8F2O2 |
---|---|
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
2-ethoxy-4,6-difluorophenol |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 |
InChI-Schlüssel |
OUTYKJVNPJDNMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.